sodium;[(7S,8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate
Description
This compound belongs to the steroidal cyclopenta[a]phenanthrene family, characterized by a complex tetracyclic backbone with multiple stereochemical centers. Key structural features include:
- 17-hydroxy group: Critical for receptor binding and biological activity .
- 13-methyl substituent: Enhances metabolic stability by reducing enzymatic degradation .
- 9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl chain: A fluorinated sulfinyl group that increases lipophilicity, improving membrane permeability and bioavailability .
- Sodium sulfate at C3: Enhances solubility for parenteral administration .
The compound is likely a Selective Estrogen Receptor Downregulator (SERD), analogous to Fulvestrant, due to its structural similarity to estradiol derivatives . Its design aims to optimize receptor binding and pharmacokinetics through fluorine substitution and sulfoxide chemistry.
Properties
Molecular Formula |
C32H46F5NaO6S2 |
|---|---|
Molecular Weight |
708.8 g/mol |
IUPAC Name |
sodium;[(7S,8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C32H47F5O6S2.Na/c1-30-17-15-26-25-12-11-24(43-45(40,41)42)21-23(25)20-22(29(26)27(30)13-14-28(30)38)10-7-5-3-2-4-6-8-18-44(39)19-9-16-31(33,34)32(35,36)37;/h11-12,21-22,26-29,38H,2-10,13-20H2,1H3,(H,40,41,42);/q;+1/p-1/t22-,26-,27+,28-,29+,30-,44?;/m0./s1 |
InChI Key |
VASLFPWNDJLPFT-CLZTXBEBSA-M |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2O)[C@H](CC4=C3C=CC(=C4)OS(=O)(=O)[O-])CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F.[Na+] |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OS(=O)(=O)[O-])CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Construction of the Steroidal Cyclopenta[a]phenanthrene Core
- The core steroidal structure is typically synthesized via classical steroid synthesis routes or semi-synthetic modification of naturally available steroids such as estrone or estradiol derivatives.
- Key steps involve:
- Formation of the tetracyclic cyclopenta[a]phenanthrene backbone.
- Introduction of stereochemistry at positions 7S, 8R, 9R, 13S, 14R, and 17S through stereoselective reactions.
- Installation of the 17-hydroxy and 13-methyl groups, which are critical for biological activity and metabolic stability.
Introduction of the Pentafluoropentylsulfinyl Side Chain
- The fluorinated sulfinyl side chain is introduced via nucleophilic substitution or coupling reactions.
- Typical synthetic steps include:
- Preparation of the 9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl moiety, which involves:
- Synthesis of the pentafluoropentylsulfinyl fragment, often via oxidation of the corresponding sulfide or thiol precursors.
- Attachment to the steroidal core at the 7-position through alkylation or cross-coupling reactions.
- Preparation of the 9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl moiety, which involves:
- Reaction conditions usually require controlled temperature and inert atmosphere to prevent side reactions and degradation of sensitive fluorinated groups.
Sulfation to Form the Sodium Sulfate Ester
- The final step involves sulfation of the hydroxyl group at the 3-position to form the sodium sulfate ester.
- Common reagents for sulfation include:
- Sulfur trioxide-pyridine complex
- Chlorosulfonic acid followed by neutralization with sodium hydroxide or sodium bicarbonate
- Reaction conditions:
- Typically conducted in anhydrous solvents such as dimethylformamide (DMF) or pyridine at low temperatures (0–5 °C) to control reaction rate and selectivity.
- The product is isolated as the sodium salt to enhance aqueous solubility and pharmacokinetic properties.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Steroid core synthesis | Acid/base catalysis, stereoselective hydrogenation | Formation of tetracyclic steroid backbone |
| Side chain synthesis | Oxidation agents (e.g., m-CPBA), nucleophilic substitution | Formation and attachment of sulfinyl side chain |
| Sulfation | SO3-pyridine complex or chlorosulfonic acid, NaOH | Sulfate ester formation at C3 hydroxyl |
Chemical Reaction Analysis
- Oxidation: The sulfinyl group is typically formed by oxidation of sulfides using peracids (e.g., m-chloroperbenzoic acid).
- Substitution: Alkylation at the 7-position involves nucleophilic substitution using alkyl halides or sulfinyl-containing electrophiles.
- Sulfation: The hydroxyl group at C3 is converted to a sulfate ester under controlled acidic conditions, followed by neutralization to yield the sodium salt.
Industrial Production Considerations
- Large-scale synthesis likely employs batch reactors with careful control of temperature, solvent, and atmosphere to maintain stereochemical integrity and high purity.
- Continuous flow chemistry may be employed to improve reaction efficiency and scalability, especially for the sensitive fluorinated side chain introduction and sulfation steps.
- Purification techniques include crystallization, chromatography, and salt formation to ensure pharmaceutical-grade purity.
Summary Table of Preparation Steps
| Preparation Stage | Key Reactions/Processes | Typical Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Steroid Core Assembly | Cyclization, stereoselective hydrogenation | Acid/base catalysts, H2, Pd/C | Ambient to elevated temperatures | Tetracyclic steroid with correct stereochemistry |
| Side Chain Attachment | Nucleophilic substitution, oxidation | Alkyl halides, m-CPBA | Inert atmosphere, 0–25 °C | Introduction of pentafluoropentylsulfinyl side chain |
| Sulfation | Sulfate ester formation | SO3-pyridine, chlorosulfonic acid | 0–5 °C, anhydrous solvents | Sodium sulfate ester formation at C3 hydroxyl |
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfate group can be reduced to a sulfide.
Substitution: The pentafluoropentylsulfinyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound’s structural similarity to certain natural products makes it a valuable tool for studying biological processes. It can be used as a probe to investigate enzyme activity, receptor binding, and other biochemical interactions.
Medicine
In medicine, the compound’s potential therapeutic properties are of great interest. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases, such as cancer and inflammatory disorders.
Industry
In industry, the compound’s chemical properties make it useful for various applications, such as in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact mechanism of action depends on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog Table
Pharmacological and Mechanistic Insights
A. Receptor Binding and Selectivity
- The target compound and Fulvestrant share a pentafluoropentylsulfinyl nonyl chain, which disrupts ER-coactivator interactions, promoting receptor degradation . Fluorine atoms enhance binding affinity via hydrophobic interactions with ER’s ligand-binding domain (LBD) .
- ZB716 replaces the sulfate with a boronic acid, enabling covalent ER binding and oral bioavailability . Its thioether chain (vs. sulfoxide in the target compound) may alter metabolic stability .
- The ethynyl sulfate derivative () lacks fluorinated chains, reducing lipophilicity and likely limiting tissue penetration compared to the target compound.
B. Efficacy and Pharmacokinetics
- Fluorinated chains in the target compound and Fulvestrant extend half-life by resisting cytochrome P450 oxidation . The sulfoxide group in the target compound may further reduce clearance compared to Fulvestrant’s thioether .
- 17-β-Estradiol lacks synthetic modifications, leading to rapid metabolism and agonist activity, unlike the antagonistic SERDs .
C. Structural-Activity Relationship (SAR)
- C3 Modifications : Sulfate (target compound) and boronic acid (ZB716) groups improve solubility and binding, respectively, but may alter off-target effects .
- Fluorination : The pentafluoropentyl group in the target compound and Fulvestrant enhances ER affinity and proteasomal degradation efficiency .
- Chain Length: The nonyl spacer optimizes distance between the steroidal core and substituents for optimal LBD interactions .
Biological Activity
The compound sodium;[(7S,8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate is a complex chemical with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C50H79NaO26S
- Total Atom Number : 157
- Heavy Atom Number : 78
- Aromatic Ring Count : 0
These properties suggest a large and complex structure which may influence its biological interactions.
The compound is believed to function primarily as a steroidal antiestrogen. It interacts with estrogen receptors (ER), influencing their expression and activity in various tissues. Such interactions can lead to significant implications in hormone-related conditions such as breast cancer.
Estrogen Receptor Modulation
Research indicates that this compound can modulate estrogen receptor activity. A study comparing the effects of ICI 182,780 (a related compound) on breast tumor cells demonstrated that it significantly reduced the expression of ERα and progesterone receptor (PgR) levels in a dose-dependent manner. The reductions were statistically significant across all doses compared to placebo treatments . This suggests that similar compounds may have potent antiestrogenic effects.
Case Studies
- Study on Breast Cancer Treatment : In a clinical trial involving postmenopausal women with ER-positive breast tumors, treatment with ICI 182,780 resulted in significant reductions in tumor proliferation markers compared to tamoxifen . This highlights the potential application of sodium;[(7S,8R,...)] sulfate in therapeutic settings.
- Short-term Exposure Effects : Another study observed that short-term exposure to related compounds led to significant changes in ER and PgR levels within breast tumors. These findings support the hypothesis that sodium;[(7S,8R,...)] sulfate may exert similar biological effects when administered .
Q & A
Q. What advanced spectroscopic techniques confirm the sulfinyl group’s configuration?
- Methodological Answer :
- Vibrational Circular Dichroism (VCD) : Distinguishes R/S sulfoxide enantiomers via C-S-O bending modes.
- X-ray Absorption Spectroscopy (XAS) : Sulfur K-edge spectra (2472 eV) differentiate sulfoxides from sulfones.
- Dynamic NMR : Variable-temperature -NMR detects hindered rotation about the S-O bond (ΔG‡ > 80 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
